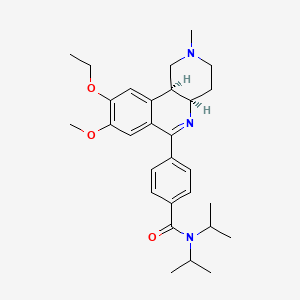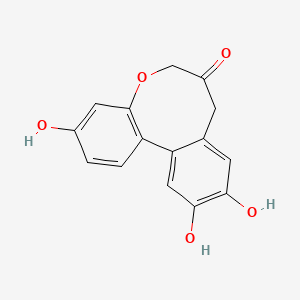
Pumafentrine
描述
Pumafentrine is a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4. It has been investigated for its potential therapeutic effects in various inflammatory and cardiovascular conditions. The compound has shown promise in reducing inflammation by suppressing pro-inflammatory cytokine synthesis and has been studied in models of pulmonary hypertension and colitis .
准备方法
The synthesis of pumafentrine involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and not widely published.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography to isolate the final product.
化学反应分析
Pumafentrine undergoes various chemical reactions, primarily involving its interaction with phosphodiesterase enzymes. The compound is known to inhibit the activity of phosphodiesterase 3 and phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . These reactions are crucial for its therapeutic effects, as they modulate cellular signaling pathways involved in inflammation and smooth muscle proliferation.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired chemical transformations. The major products formed from these reactions are the inhibited forms of phosphodiesterase enzymes, which result in altered cellular functions.
科学研究应用
Chemistry: As a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4, pumafentrine serves as a valuable tool for studying the role of these enzymes in cellular signaling and regulation.
Biology: The compound has been used in experimental models to investigate its effects on inflammation, immune response, and cell proliferation. .
Medicine: this compound has shown potential in the treatment of inflammatory diseases such as colitis and pulmonary hypertension. .
Industry: The compound’s anti-inflammatory and vasodilatory properties could be leveraged in the development of new pharmaceuticals for the treatment of cardiovascular and inflammatory diseases.
作用机制
Pumafentrine exerts its effects by inhibiting the activity of phosphodiesterase 3 and phosphodiesterase 4 enzymes. These enzymes are responsible for the breakdown of cAMP and cGMP, which are important secondary messengers in cellular signaling pathways . By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to various downstream effects:
Anti-inflammatory effects: Increased cAMP levels result in the suppression of pro-inflammatory cytokine synthesis, reducing inflammation in tissues.
Vasodilation: Elevated cGMP levels promote relaxation of smooth muscle cells, leading to vasodilation and improved blood flow.
Inhibition of cell proliferation: The compound inhibits the proliferation of smooth muscle cells, which is beneficial in conditions such as pulmonary hypertension where excessive cell growth contributes to disease progression.
相似化合物的比较
Pumafentrine is unique in its dual inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other compounds that selectively inhibit only one of these enzymes. Similar compounds include:
Roflumilast: A selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Ensifentrine (RPL554): A dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 that is currently under investigation for the treatment of respiratory diseases.
This compound’s dual inhibitory action provides a broader range of therapeutic effects compared to selective inhibitors, making it a versatile compound for research and potential clinical applications.
属性
CAS 编号 |
207993-12-2 |
|---|---|
分子式 |
C29H39N3O3 |
分子量 |
477.6 g/mol |
IUPAC 名称 |
4-[(4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C29H39N3O3/c1-8-35-27-15-22-23(16-26(27)34-7)28(30-25-13-14-31(6)17-24(22)25)20-9-11-21(12-10-20)29(33)32(18(2)3)19(4)5/h9-12,15-16,18-19,24-25H,8,13-14,17H2,1-7H3/t24-,25-/m1/s1 |
InChI 键 |
CVDXFPBVOIERBH-JWQCQUIFSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
手性 SMILES |
CCOC1=C(C=C2C(=C1)[C@H]3CN(CC[C@H]3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
规范 SMILES |
CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
外观 |
Solid powder |
Key on ui other cas no. |
207993-12-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-((4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydro-benzo(c)1, 6naphthyridin-6-yl)-N,N-diisopropyl-benzamide hydrochloride pumafentrine pumafentrine hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)











![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
